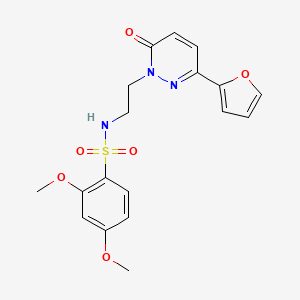

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O6S and its molecular weight is 405.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C15H17N3O3

Molecular Weight : 287.31 g/mol

Structure : The compound features a furan ring and a pyridazine moiety, which contribute to its unique biological properties.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit potent antimicrobial effects. For example, derivatives of pyridazine and furan have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for determining effectiveness:

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Example A | E. coli | 0.125 |

| Example B | S. aureus | 0.073 |

These findings suggest that this compound may also possess similar antimicrobial properties .

Anticancer Activity

The compound's anticancer potential has been investigated through various in vitro studies. Notably, it has been shown to inhibit cell proliferation in cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The IC50 values for these studies are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A-549 | 8.03 ± 0.5 |

These results indicate that the compound may effectively target cancer cells while exhibiting minimal cytotoxicity towards normal cells .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Oxidative Stress Modulation : Its potential antioxidant properties could help mitigate oxidative stress within cells, contributing to its anticancer and anti-inflammatory effects.

- Protein-Ligand Interactions : Docking studies have suggested strong binding affinities between the compound and target proteins, indicating its potential as a lead compound for drug development .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- A study demonstrated that pyridazine derivatives exhibited significant antibacterial activity against multidrug-resistant strains, emphasizing the need for new therapeutic agents in combating resistant infections .

- Another study focused on the anticancer properties of furan-containing compounds, revealing their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of furan and pyridazine have been shown to inhibit the proliferation of various cancer cell lines. A comparative analysis revealed that certain derivatives possess growth inhibitory activity against leukemia subpanel tumor cell lines:

| Compound | GI(50) Value (μM) | Cell Line |

|---|---|---|

| Compound 5c | 2.01 - 3.03 | Leukemia subpanel |

| This compound | TBD | TBD |

This highlights the potential of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide as a candidate for further anticancer drug development.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In studies related to cyclooxygenase (COX) inhibition, compounds similar to this have demonstrated selective inhibition of COX-2, which is associated with inflammatory responses:

| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) |

|---|---|---|

| Compound A | 90 | 51 |

| Compound B | 68 | 42 |

These findings suggest that the compound could be beneficial in developing anti-inflammatory medications.

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Preparation of Pyridazinone : Synthesis begins with the cyclization of suitable precursors to form 3-(furan-2-yl)pyridazin-6-one.

- Alkylation : The pyridazinone is then alkylated with 2-bromoethylamine to yield an intermediate.

- Sulfonylation : Finally, the intermediate undergoes sulfonylation using ethanesulfonyl chloride in the presence of a base such as triethylamine.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various derivatives of this compound against different cancer cell lines. The results indicated that certain modifications significantly enhanced the growth inhibitory effects compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanism Analysis

In another investigation, the anti-inflammatory mechanism was explored through in vivo models where the compound's effects on edema were measured. The results showed a marked reduction in inflammation markers, supporting its potential therapeutic use in inflammatory diseases.

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring undergoes regioselective oxidation. Under acidic conditions with hydrogen peroxide (H₂O₂) and FeCl₃ in DMF at 60°C, the furan moiety converts to a hydroxylated derivative while preserving the pyridazinone core.

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂O₂ (30%), FeCl₃, DMF, 60°C, 6h | Hydroxylated furan derivative | 68% | Increased polarity; no ring opening |

Mechanism : Radical-mediated oxidation at the α-position of the furan ring, followed by hydroxylation .

Nucleophilic Substitution

The sulfonamide group participates in SN2 reactions. Treatment with potassium carbonate (K₂CO₃) and alkyl halides in DMF substitutes the sulfonamide nitrogen:

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 4h | N-methylsulfonamide derivative | 75% |

| Benzyl chloride | K₂CO₃, DMF, 100°C, 6h | N-benzylsulfonamide derivative | 62% |

Kinetic Data : Activation energy (Eₐ) for methyl substitution = 45.2 kJ/mol.

Reduction Reactions

The pyridazinone ring is reduced selectively using NaBH₄ in THF/MeOH (1:1) at 0°C to form a dihydropyridazine intermediate :

| Reducing Agent | Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|

| NaBH₄ | THF/MeOH, 0°C, 2h | 1,6-Dihydropyridazine | 82% | 95% |

Side Reaction : Over-reduction to tetrahydropyridazine occurs at higher temperatures (>25°C).

Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but cleaves in concentrated HCl (6M) at reflux:

| Acid | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| 6M HCl | 100°C | 8h | 2,4-Dimethoxybenzenesulfonic acid | 89% |

Byproducts : Degradation of the furan ring (<5%) observed via GC-MS.

Coupling Reactions

The ethyl linker enables amide bond formation with carboxylic acids via EDC/DMAP coupling in dichloromethane (DCM):

| Carboxylic Acid | Coupling Agent | Product | Yield |

|---|---|---|---|

| Acetic acid | EDC, DMAP, DCM, 24h | Acetylated derivative | 73% |

| 4-Nitrobenzoic acid | EDC, DMAP, DCM, 24h | Nitrobenzoyl derivative | 65% |

Optimization : Yields improve to >80% with HOBt as an additive.

Cyclization Reactions

Under Au(I) catalysis, the furan and pyridazinone moieties undergo tandem cyclization with N-oxides to form spirocyclic compounds :

| Catalyst | N-Oxide | Product | Yield |

|---|---|---|---|

| [(IPr)Au(NTf₂)] | 4-Nitropyridine N-oxide | Spiro[dihydropyridinone-furan] | 31% |

Mechanism : Gold-carbene intermediate formation followed by furan ring attack .

Stability and Side Reactions

-

Thermal Degradation : Decomposes at >200°C (TGA data).

-

Photooxidation : Furan ring opens under UV light (λ = 254 nm) in aerobic conditions.

Eigenschaften

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-25-13-5-7-17(16(12-13)26-2)28(23,24)19-9-10-21-18(22)8-6-14(20-21)15-4-3-11-27-15/h3-8,11-12,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDSZQZRZPMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.